molecular formula C15H24O4 B1250145 5beta-Hydroxyilicic acid

5beta-Hydroxyilicic acid

Cat. No. B1250145
M. Wt: 268.35 g/mol
InChI Key: BWSMNSAZRMJSSZ-NMFUWQPSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5beta-Hydroxyilicic acid is a natural product found in Laggera alata with data available.

Scientific Research Applications

Biosynthesis and Metabolism

  • Biosynthesis of Chenodeoxycholic Acid: 5beta-Hydroxyilicic acid plays a role in the biosynthesis of chenodeoxycholic acid in humans, particularly in stereospecific side-chain hydroxylations of 5beta-cholestane-3alpha,7alpha-diol. This process involves hydroxylations at various carbon positions, leading to the formation of distinct diastereoisomers, crucial in the degradation of the steroid side chain during chenodeoxycholic acid biosynthesis (Shefer et al., 1978).

Therapeutic Potential

  • Antidiabetic Properties: In diabetes research, compounds like 5-PAHSA (structurally related to 5beta-Hydroxyilicic acid) have been investigated for their potential therapeutic properties. These compounds are studied for their regulatory effects on cell proliferation, viability, and insulin secretion, suggesting a possible role in diabetes treatment (Sokołowska et al., 2022).

Metabolic Studies

  • Metabolic Footprint in Diabetes: Metabolomics studies on diabetes have highlighted the importance of understanding the metabolism of compounds like 5beta-Hydroxyilicic acid. These studies aim to identify biomarkers for diabetes and understand the perturbations in metabolic pathways linked to various complications (Suhre et al., 2010).

Link to Other Diseases

  • Connection Between Diabetes and Cancer: Research has shown a link between diabetes and an increased risk of cancer, possibly mediated by compounds like 5beta-Hydroxyilicic acid. This link is explored through the study of molecular bases and genetic/epigenetic alterations in high glucose environments (Wu et al., 2018).

Biochemical Synthesis and Analysis

  • Synthesis and Analysis of Bile Acids: Studies on the chemical synthesis of bile acids, which may include compounds like 5beta-Hydroxyilicic acid, have provided insights into the metabolic pathways and enzymatic processes involved in their formation and transformation. This includes understanding the conversion of specific sterols and the role of liver microsomes in these processes (Kuramoto et al., 1978).

properties

Product Name

5beta-Hydroxyilicic acid

Molecular Formula

C15H24O4

Molecular Weight

268.35 g/mol

IUPAC Name

2-[(2R,4aR,8R,8aR)-8,8a-dihydroxy-4a,8-dimethyl-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]prop-2-enoic acid

InChI

InChI=1S/C15H24O4/c1-10(12(16)17)11-5-8-13(2)6-4-7-14(3,18)15(13,19)9-11/h11,18-19H,1,4-9H2,2-3H3,(H,16,17)/t11-,13-,14-,15-/m1/s1

InChI Key

BWSMNSAZRMJSSZ-NMFUWQPSSA-N

Isomeric SMILES

C[C@]12CCC[C@@]([C@]1(C[C@@H](CC2)C(=C)C(=O)O)O)(C)O

Canonical SMILES

CC12CCCC(C1(CC(CC2)C(=C)C(=O)O)O)(C)O

synonyms

5 beta-hydroxyilicic acid
5beta-hydroxyilicic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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